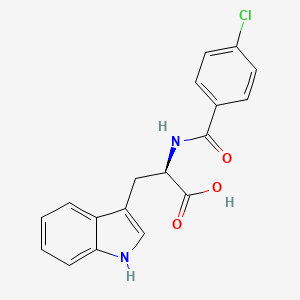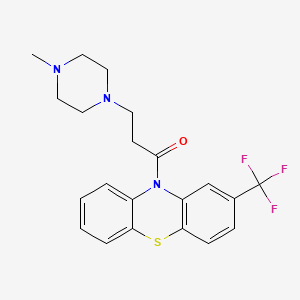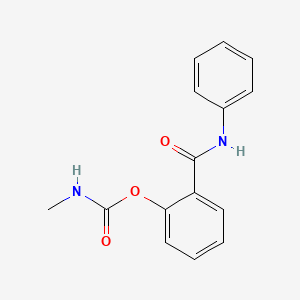
N-(4-chlorobenzoyl)-D-Tryptophan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorobenzoyl)-D-Tryptophan: is a synthetic compound that combines the structural elements of 4-chlorobenzoyl and D-Tryptophan
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorobenzoyl)-D-Tryptophan typically involves the acylation of D-Tryptophan with 4-chlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
- Dissolve D-Tryptophan in a suitable solvent like dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add 4-chlorobenzoyl chloride to the mixture while stirring.
- Allow the reaction to proceed at room temperature or slightly elevated temperatures.
- After completion, the product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions: N-(4-chlorobenzoyl)-D-Tryptophan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the 4-chlorobenzoyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
科学研究应用
Chemistry: N-(4-chlorobenzoyl)-D-Tryptophan is used as a building block in the synthesis of more complex molecules. It serves as a precursor in the development of novel compounds with potential therapeutic properties.
Biology: In biological research, this compound is used to study protein-ligand interactions and enzyme kinetics. It can act as a probe to investigate the binding sites and mechanisms of various enzymes.
Medicine: this compound has potential applications in drug development. Its structural features make it a candidate for designing inhibitors or modulators of specific biological pathways.
Industry: In the materials science industry, this compound can be used to create functionalized materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of N-(4-chlorobenzoyl)-D-Tryptophan involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The 4-chlorobenzoyl group may enhance the binding affinity and specificity of the compound towards its target. The D-Tryptophan moiety can interact with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity.
相似化合物的比较
N-(4-chlorobenzoyl)-L-Tryptophan: Similar structure but with the L-isomer of Tryptophan.
N-(4-methylbenzoyl)-D-Tryptophan: Similar structure but with a methyl group instead of a chlorine atom.
N-(4-fluorobenzoyl)-D-Tryptophan: Similar structure but with a fluorine atom instead of a chlorine atom.
Uniqueness: N-(4-chlorobenzoyl)-D-Tryptophan is unique due to the presence of the chlorine atom, which can influence its reactivity and binding properties. The D-isomer of Tryptophan also imparts distinct stereochemical properties, affecting the compound’s interaction with biological targets.
属性
CAS 编号 |
95672-29-0 |
|---|---|
分子式 |
C18H15ClN2O3 |
分子量 |
342.8 g/mol |
IUPAC 名称 |
(2R)-2-[(4-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C18H15ClN2O3/c19-13-7-5-11(6-8-13)17(22)21-16(18(23)24)9-12-10-20-15-4-2-1-3-14(12)15/h1-8,10,16,20H,9H2,(H,21,22)(H,23,24)/t16-/m1/s1 |
InChI 键 |
QJERBBQXOMUURJ-MRXNPFEDSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)O)NC(=O)C3=CC=C(C=C3)Cl |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-[1-[(2-amino-3-methylbutanoyl)amino]-2-methylpropan-2-yl]sulfanylacetate](/img/structure/B10762878.png)
![methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E,4S)-4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate](/img/structure/B10762888.png)


![methyl 7-[3-hydroxy-2-[(E)-4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate](/img/structure/B10762902.png)


![[(2R,3S,4S,6R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[1-[[(2R)-2-amino-3-methylbutanoyl]amino]-2-methylpropan-2-yl]sulfanylacetate](/img/structure/B10762921.png)
![7-{(1R,3R)-3-Hydroxy-2-[(E)-(S)-4-hydroxy-4-(1-propyl-cyclobutyl)-but-1-enyl]-5-oxo-cyclopentyl}-heptanoic acid methyl ester](/img/structure/B10762922.png)


